

# A Comprehensive Review of the Anti-Influenza Agent Favipiravir (T-705)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Anti-Influenza agent 4	
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#### Introduction:

Favipiravir (also known as T-705 or Avigan) is a broad-spectrum antiviral agent that has demonstrated potent activity against a wide range of RNA viruses, including influenza A, B, and C viruses, as well as other viral families such as Arenaviridae, Bunyaviridae, and Flaviviridae. Its unique mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), makes it a valuable tool in the fight against seasonal and pandemic influenza strains, including those resistant to other classes of antiviral drugs like neuraminidase inhibitors. This document provides an in-depth technical overview of Favipiravir, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and related experimental workflows.

### **Quantitative Data Summary**

The efficacy of Favipiravir has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Antiviral Activity of Favipiravir (T-705)



Virus Strain	Cell Type	EC50 (μM)	CC50 (µM)	Selectivity Index (SI)	Reference
Influenza A/PR/8/34 (H1N1)	MDCK	0.43	>400	>930	
Influenza A/Victoria/3/7 5 (H3N2)	MDCK	0.29	>400	>1379	
Influenza B/Lee/40	MDCK	0.19	>400	>2105	
Oseltamivir- Resistant H1N1	MDCK	0.48	>400	>833	
Avian Influenza A (H5N1)	MDCK	1.5	>1000	>667	

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Table 2: In Vivo Efficacy of Favipiravir in a Mouse Model of Influenza

Treatment Group	Dosage (mg/kg/day)	Survival Rate (%)	Mean Day of Death	Lung Viral Titer (log10 PFU/g)	Reference
Placebo	0	0	7.5	6.8	
Favipiravir	20	100	-	2.5	
Favipiravir	60	100	-	<1.5	
Oseltamivir	10	80	9.0	4.2	•

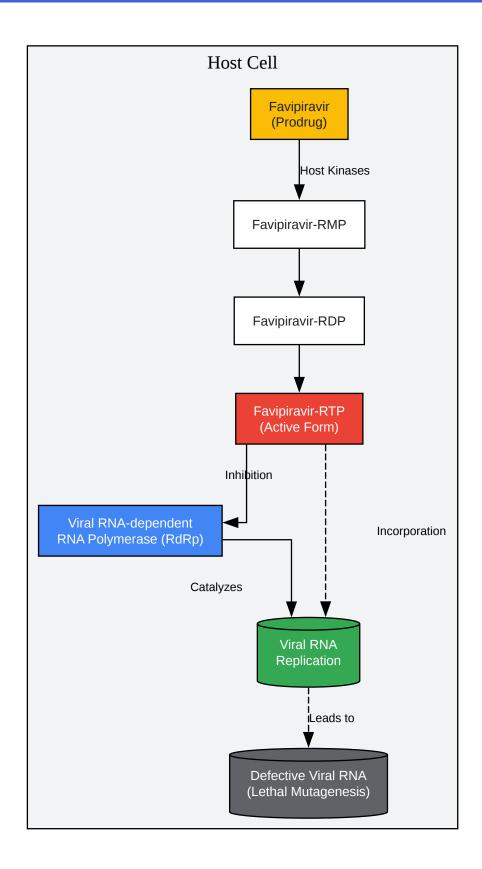
PFU: Plaque-Forming Units



#### **Mechanism of Action**

Favipiravir is a prodrug that is intracellularly converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). Favipiravir-RTP acts as a purine analogue and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of influenza and other RNA viruses. This inhibition occurs through two potential mechanisms: non-obligate chain termination and lethal mutagenesis, where the incorporation of Favipiravir-RTP into the nascent viral RNA strand induces a high rate of mutations, leading to a non-viable viral population.





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Caption: Intracellular activation of Favipiravir and its inhibitory effect on viral RNA polymerase.



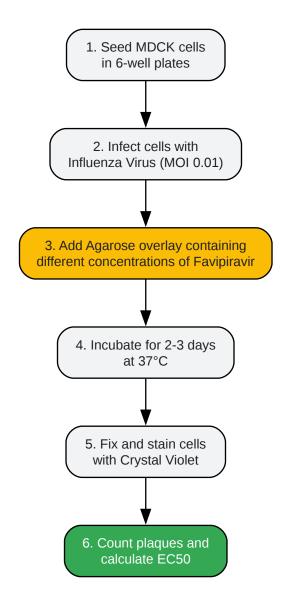
### **Experimental Protocols**

1. In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral efficacy of a compound against influenza virus.

- Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
- Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a specific strain of influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
- Compound Treatment: After infection, the virus inoculum is removed, and the cells are
  overlaid with Eagle's minimum essential medium (MEM) containing 1% agarose, various
  concentrations of Favipiravir, and L-(tosylamido-2-phenyl) ethyl chloromethyl ketone (TPCK)treated trypsin (2 μg/mL).
- Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until viral plaques are visible.
- Plaque Visualization and Counting: The cells are fixed with 10% formaldehyde and stained with a 0.1% crystal violet solution. The number of plaques in each well is counted.
- EC50 Calculation: The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control.





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Caption: Workflow for the Plaque Reduction Assay to determine the in vitro efficacy of Favipiravir.

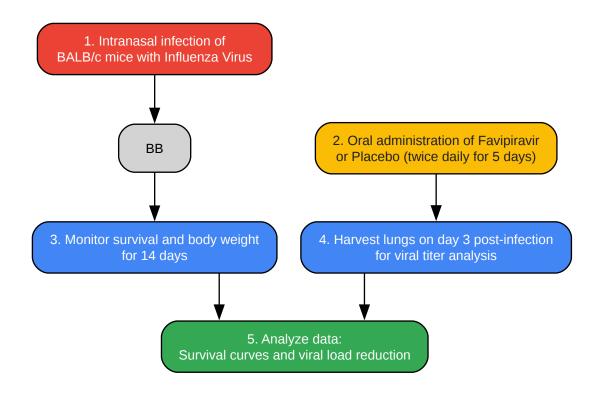
#### 2. In Vivo Efficacy Study in a Mouse Model

This protocol outlines the methodology for assessing the in vivo therapeutic effect of Favipiravir.

• Animal Model: Female BALB/c mice (6-8 weeks old) are used.



- Virus Infection: Mice are anesthetized and intranasally infected with a lethal dose (e.g., 5x LD50) of influenza virus.
- Compound Administration: Favipiravir is administered orally (p.o.) twice daily for 5 days, starting 1 hour post-infection. A control group receives a placebo vehicle.
- Monitoring: The mice are monitored daily for 14 days for survival and body weight changes.
- Viral Titer Determination: On day 3 post-infection, a subset of mice from each group is euthanized, and their lungs are harvested. The lung tissue is homogenized, and viral titers are determined by a plaque assay on MDCK cells.
- Data Analysis: Survival curves are analyzed using the Kaplan-Meier method. Differences in lung viral titers and body weight are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).



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Caption: Experimental workflow for evaluating the in vivo efficacy of Favipiravir in a mouse model.



#### Conclusion

Favipiravir is a promising anti-influenza agent with a potent and broad-spectrum antiviral activity. Its unique mechanism of targeting the viral RdRp makes it an important option for treating influenza, including infections caused by resistant strains. The data and protocols summarized in this document provide a comprehensive overview for researchers and drug development professionals working on the next generation of influenza therapeutics. Further research is ongoing to fully elucidate its potential in various clinical settings and against other emerging RNA viruses.

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